molecular formula C18H16FN3O2 B2869584 N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 443325-83-5

N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No. B2869584
CAS RN: 443325-83-5
M. Wt: 325.343
InChI Key: FKVVBWJUSCOTKI-UHFFFAOYSA-N
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Description

N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as FIO, is a synthetic compound that has been gaining attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound belongs to the oxamide family and is a derivative of indole-2-carboxamide. In

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide have been synthesized for various purposes, including the development of novel pharmacological agents. For instance, the synthesis of substituted indoles and carbazoles from 2-fluorophenyl imines demonstrates the interest in fluorinated compounds for enhancing pharmacological properties (Kudzma, 2003). These synthetic methodologies can be crucial for creating derivatives of this compound for research and therapeutic uses.

Pharmacological Applications

Fluorinated compounds, including those with structural similarities to this compound, have been extensively studied for their pharmacological applications. For example, compounds with anticholinesterase activity, indicating potential use in treating diseases like Alzheimer's, have been synthesized and evaluated. Such compounds include N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides, demonstrating significant activity toward acetylcholinesterase (AChE) (Ghanei-Nasab et al., 2016). This suggests that derivatives of this compound could be explored for neuroprotective or enzyme-inhibitory properties.

Antimicrobial and Anticancer Activities

Research has also focused on evaluating the antimicrobial and anticancer activities of fluorinated compounds. For instance, new fluorinated amino-heterocyclic compounds bearing a 6-aryl-5-oxo-1,2,4-triazin-3-yl moiety have shown promising antimicrobial properties (Bawazir & Abdel-Rahman, 2018). Additionally, substituted indoles and carbazoles have been evaluated for their anticancer activities, indicating that fluorophenyl compounds could have potential applications in cancer research (Cihan-Üstündağ & Çapan, 2012).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c19-14-6-2-4-8-16(14)22-18(24)17(23)20-10-9-12-11-21-15-7-3-1-5-13(12)15/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVVBWJUSCOTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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